2-(tert-Butyldimethylsilyl)-1,3-dithiane

Catalog No.
S1893744
CAS No.
95452-06-5
M.F
C10H22S2Si
M. Wt
234.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butyldimethylsilyl)-1,3-dithiane

CAS Number

95452-06-5

Product Name

2-(tert-Butyldimethylsilyl)-1,3-dithiane

IUPAC Name

tert-butyl-(1,3-dithian-2-yl)-dimethylsilane

Molecular Formula

C10H22S2Si

Molecular Weight

234.5 g/mol

InChI

InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3

InChI Key

JISLIURJHXAPTN-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)C1SCCCS1

Canonical SMILES

CC(C)(C)[Si](C)(C)C1SCCCS1

Protecting Carbonyl Groups

2-(tert-Butyldimethylsilyl)-1,3-dithiane (TBDT) finds application in organic synthesis as a protecting group for carbonyl functionalities, particularly ketones and aldehydes. These carbonyl groups are essential for many reactions, but can also be undesirably reactive under certain conditions. TBDT offers a chemoselective protection strategy, meaning it can be selectively attached to the carbonyl group while leaving other functional groups untouched. []

The protection of a carbonyl group with TBDT involves its condensation with the carbonyl to form a cyclic dithiane acetal. This acetal is stable under various reaction conditions, tolerating acidic and basic media as well as many organometallic reagents. []

Following the desired transformation, the TBDT group can be readily removed under mild acidic conditions, regenerating the free carbonyl group. This chemoselective deprotection allows for further manipulations of the molecule without affecting other functional groups. []

Advantages of TBDT as a Protecting Group

Several advantages make TBDT a valuable protecting group for carbonyl functionalities:

  • Stability: TBDT acetals exhibit high stability under a wide range of reaction conditions, making them suitable for various synthetic transformations. []
  • Chemoselectivity: TBDT selectively reacts with carbonyl groups, leaving other functionalities like alcohols and amines unaffected.
  • Mild Deprotection: The TBDT group can be conveniently removed under mild acidic conditions, minimizing undesired side reactions. []

Applications in Organic Synthesis

TBDT has been employed in the synthesis of various complex molecules, including natural products, pharmaceuticals, and functional materials. Here are some specific examples:

  • Synthesis of complex carbohydrates: TBDT is used to protect carbonyl groups during the synthesis of complex carbohydrates, which are essential components of biological systems. []
  • Preparation of pharmaceuticals: The controlled protection and deprotection of carbonyls with TBDT plays a role in the synthesis of various drugs. []
  • Functional material design: TBDT can be used to introduce carbonyl functionalities into molecules designed for applications in organic electronics and other areas. []

2-(tert-Butyldimethylsilyl)-1,3-dithiane is a specialized organosilicon compound characterized by the presence of a tert-butyldimethylsilyl group attached to a 1,3-dithiane framework. Its molecular formula is C₁₀H₂₂S₂Si, with a molecular weight of approximately 234.49 g/mol . The compound features two sulfur atoms in a five-membered ring, which contributes to its unique chemical reactivity and stability.

, primarily due to the reactivity of the dithiane moiety. Key reactions include:

  • Alkylation: The compound can undergo alkylation reactions when deprotonated with bases such as n-butyllithium or tert-butyllithium, allowing it to react with various electrophiles .
  • Addition Reactions: It can also participate in nucleophilic addition reactions to carbonyl compounds, facilitated by the silyl group which increases nucleophilicity .
  • C-C Bond Formation: This compound is notably used in forming carbon-carbon bonds through its anionic derivatives, enabling the synthesis of complex organic molecules .

The synthesis of 2-(tert-butyldimethylsilyl)-1,3-dithiane typically involves:

  • Introduction of the Dithiane Moiety: This can be achieved through thioacetalization reactions involving aldehydes or ketones with 1,3-propanedithiol.
  • Silylation: The introduction of the tert-butyldimethylsilyl group is generally accomplished using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or DMF as a solvent .
  • Deprotonation: The compound can be deprotonated using strong bases (e.g., n-butyllithium) to generate reactive intermediates for further transformations.

2-(tert-Butyldimethylsilyl)-1,3-dithiane is primarily utilized in organic synthesis, particularly in:

  • Natural Product Synthesis: It serves as a key intermediate in the synthesis of complex natural products and alkaloids .
  • Protecting Group Chemistry: The tert-butyldimethylsilyl group acts as a protecting group for alcohols and other functional groups during multi-step syntheses .

Similar Compounds

  • 1,3-Dithiane: A simpler analogue without the silyl group; used similarly in organic synthesis but lacks enhanced stability and reactivity.
  • Trimethylsilyl Dithiane: Contains a trimethylsilyl group instead; offers different reactivity patterns compared to tert-butyldimethylsilyl derivatives.
  • 2-Silyl-1,3-dithiane: Features different silyl groups which may influence its nucleophilicity and stability.

Uniqueness

The uniqueness of 2-(tert-butyldimethylsilyl)-1,3-dithiane lies in its balance between stability provided by the silyl group and reactivity from the dithiane moiety. This combination allows for versatile applications in organic synthesis that may not be achievable with simpler or alternative compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it particularly valuable for constructing complex molecular architectures.

Wikipedia

2-(tert-Butyldimethylsilyl)-1,3-dithiane

Dates

Modify: 2023-08-16

Explore Compound Types